Furo[3,2-c]pyridine-7-carboxylic acid: A Technical Guide for Advanced Drug Discovery
Furo[3,2-c]pyridine-7-carboxylic acid: A Technical Guide for Advanced Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
The furo[3,2-c]pyridine nucleus, a fascinating heterocyclic system born from the fusion of a furan and a pyridine ring, has steadily gained prominence in the landscape of medicinal chemistry.[1][2] This unique structural motif creates a distinct electronic and steric environment, rendering it a "privileged scaffold" for the design of novel therapeutic agents with a wide array of pharmacological activities.[1][2] As a bioisostere of purines, the furo[3,2-c]pyridine core has been a focal point for the development of compounds targeting key biological pathways implicated in a range of diseases, most notably cancer.[1] This in-depth technical guide provides a comprehensive overview of Furo[3,2-c]pyridine-7-carboxylic acid (CAS Number: 603302-86-9), delving into its synthesis, physicochemical properties, and the burgeoning potential of its derivatives as next-generation therapeutics.
Physicochemical Properties of the Core
A thorough understanding of the physicochemical properties of Furo[3,2-c]pyridine-7-carboxylic acid is fundamental for its application in drug discovery, influencing factors such as solubility, membrane permeability, and target engagement.
| Property | Value |
| CAS Number | 603302-86-9 |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | Furo[3,2-c]pyridine-7-carboxylic acid |
| Canonical SMILES | C1=COC2=C1C=CN=C2C(=O)O |
| Appearance | Solid (Predicted) |
| Purity | Typically ≥97% (Commercially available) |
Synthesis of the Furo[3,2-c]pyridine Core: A Strategic Approach
The construction of the furo[3,2-c]pyridine scaffold is a key step in accessing a diverse library of derivatives for biological screening. A highly effective and versatile method involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[3] This strategy offers the flexibility to introduce a variety of substituents onto the furan ring.
A plausible and efficient route to Furo[3,2-c]pyridine-7-carboxylic acid involves the Sonogashira coupling of 3-iodopyridin-4-ol with an alkyne bearing a masked or precursor carboxylic acid functionality, such as ethyl propiolate. The resulting intermediate can then undergo intramolecular cyclization to form the furo[3,2-c]pyridine ring system, followed by hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocol: A Proposed Synthetic Pathway
The following protocol outlines a logical and experimentally sound approach for the synthesis of Furo[3,2-c]pyridine-7-carboxylic acid, based on established methodologies for the synthesis of related compounds.
Step 1: Sonogashira Coupling and Cyclization to Ethyl Furo[3,2-c]pyridine-7-carboxylate
-
Reaction Setup: To a solution of 3-iodopyridin-4-ol (1.0 eq) in a suitable solvent such as DMF, add ethyl propiolate (1.2 eq).
-
Catalyst and Base Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) co-catalyst like CuI (0.1 eq), and a base, typically an amine such as triethylamine or diisopropylamine (3.0 eq).[4]
-
Reaction Conditions: The reaction mixture is heated to a temperature of approximately 70-80°C and stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up and purification by column chromatography on silica gel to afford the desired ethyl furo[3,2-c]pyridine-7-carboxylate.
Step 2: Hydrolysis to Furo[3,2-c]pyridine-7-carboxylic acid
-
Hydrolysis Conditions: The purified ethyl furo[3,2-c]pyridine-7-carboxylate is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
-
Base Addition: An aqueous solution of a base, for example, sodium hydroxide or lithium hydroxide, is added to the solution.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: The precipitated Furo[3,2-c]pyridine-7-carboxylic acid is collected by filtration, washed with water, and dried to yield the final product.
Caption: Proposed synthetic workflow for Furo[3,2-c]pyridine-7-carboxylic acid.
Biological Activities and Therapeutic Potential: A Focus on Oncology
The furo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of potent anticancer agents.[1][2] While specific biological data for Furo[3,2-c]pyridine-7-carboxylic acid is not extensively available in the public domain, studies on its derivatives have revealed significant cytotoxic activity against various cancer cell lines, particularly esophageal cancer.[2]
Structure-Activity Relationship (SAR) Insights
The exploration of the structure-activity relationship of furo[3,2-c]pyridine derivatives is crucial for optimizing their therapeutic potential. Although a comprehensive SAR study is yet to be published, preliminary data suggests that the nature and position of substituents on the furo[3,2-c]pyridine core significantly influence their anticancer activity. For instance, certain furopyridone derivatives have demonstrated potent cytotoxicity against esophageal cancer cell lines.[5] A review of pyridine derivatives as anticancer agents suggests that the presence of carboxylic acid groups can enhance antiproliferative activity.[6]
| Derivative ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 4c | KYSE70 | 0.888 (24h), 0.655 (48h) | [2] |
| 4c | KYSE150 | > 20.00 (24h), 0.655 (48h) | [2] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of furo[3,2-c]pyridine derivatives are believed to be mediated through the modulation of critical signaling pathways that are frequently dysregulated in cancer.[1]
Based on the activity of structurally similar heterocyclic compounds, it is hypothesized that furo[3,2-c]pyridine derivatives may exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[2] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7] Furo[2,3-d]pyrimidine derivatives, a related class of compounds, have been identified as dual PI3K/AKT inhibitors.[8]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by Furo[3,2-c]pyridine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the anticancer potential of Furo[3,2-c]pyridine-7-carboxylic acid and its derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
-
Cell Seeding: Seed cancer cells (e.g., KYSE70, KYSE150) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]
Conclusion and Future Directions
Furo[3,2-c]pyridine-7-carboxylic acid represents a core scaffold with significant potential for the development of novel therapeutics, particularly in the field of oncology. The synthetic strategies outlined in this guide provide a clear path to access this molecule and its derivatives. While the biological activity of the parent carboxylic acid requires further investigation, the potent anticancer effects of related compounds highlight the promise of this chemical class. Future research should focus on the synthesis of a diverse library of Furo[3,2-c]pyridine-7-carboxylic acid derivatives to establish a comprehensive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action, including confirming the hypothesized inhibition of the PI3K/Akt/mTOR pathway through techniques like molecular docking and enzymatic assays, will be critical for advancing these promising compounds towards clinical development.
References
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characteriz
- Application Notes and Protocols for Furo[3,2-c]pyridine Derivatives in Cancer Therapy. (URL: Available upon request)
- In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Deriv
-
Chotana, G. A., et al. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (URL: [Link])
- Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. (URL: Available upon request)
-
Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. (URL: [Link])
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (URL: [Link])
-
Amin, K. M., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103444. (URL: [Link])
-
Janku, F., et al. (2018). The PI3K/AKT/mTOR pathway in solid tumors: from biology to therapy. Nature Reviews Clinical Oncology, 15(8), 473–491. (URL: [Link])
-
Docking Scores of Target Compounds against PI3K and mTOR docking... (URL: [Link])
- Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. (URL: Available upon request)
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (URL: [Link])
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (URL: [Link])
-
Optimized Sonogashira coupling of iodo benzene (1a) and ethyl... (URL: [Link])
-
Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
